Cas no 1210317-06-8 (2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide)

2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide
- 1210317-06-8
- F5480-0101
- 2-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
- AKOS024509838
- 2-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
-
- インチ: 1S/C14H17N3O4S/c1-21-12-6-2-3-7-13(12)22(19,20)16-10-5-11-17-14(18)8-4-9-15-17/h2-4,6-9,16H,5,10-11H2,1H3
- InChIKey: JHKVYBRZQSNZCC-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=CC=1OC)(NCCCN1C(C=CC=N1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 323.09397721g/mol
- どういたいしつりょう: 323.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 96.4Ų
2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5480-0101-25mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-50mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-4mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-20mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-30mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-100mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-1mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-10μmol |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-20μmol |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5480-0101-3mg |
2-methoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1210317-06-8 | 3mg |
$63.0 | 2023-09-10 |
2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide 関連文献
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2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamideに関する追加情報
2-Methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide (CAS No. 1210317-06-8): A Comprehensive Scientific Profile
In the realm of specialized sulfonamide derivatives, 2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide (CAS 1210317-06-8) has emerged as a compound of significant interest to pharmaceutical researchers and medicinal chemists. This heterocyclic sulfonamide features a unique molecular architecture combining a methoxybenzene core with a dihydropyridazinone moiety, creating potential for diverse biological interactions.
The structural complexity of CAS 1210317-06-8 raises important questions frequently searched in scientific databases: "What are the synthetic routes for dihydropyridazinone sulfonamides?" and "How does the methoxy group affect sulfonamide bioactivity?". These queries reflect the compound's relevance in current drug discovery trends, particularly in the development of enzyme inhibitors and receptor modulators.
From a physicochemical perspective, 2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide demonstrates properties typical of polar aromatic compounds, with calculated LogP values suggesting moderate lipophilicity. This balance makes it particularly interesting for researchers investigating blood-brain barrier permeability - a hot topic in CNS drug development. The presence of both hydrogen bond donors and acceptors in its structure aligns with current molecular modeling approaches to drug design.
Recent patent analyses reveal growing interest in dihydropyridazinone derivatives for various therapeutic applications, with CAS 1210317-06-8 serving as a valuable scaffold. Pharmaceutical companies are particularly focused on answering: "Can pyridazinone sulfonamides serve as kinase inhibitors?" and "What are the structure-activity relationships of methoxy-substituted sulfonamides?" - questions that dominate recent scientific literature searches.
The synthetic chemistry of 1210317-06-8 involves multi-step organic transformations, typically beginning with the preparation of the 6-oxo-1,6-dihydropyridazine core followed by sequential functionalization. Process chemists frequently search for "optimized synthesis of dihydropyridazinone sulfonamides" and "purification methods for polar heterocyclic compounds", indicating practical challenges in working with this chemical class.
In biochemical studies, the methoxybenzene sulfonamide portion of the molecule may contribute to target binding through π-stacking interactions, while the dihydropyridazinone ring could participate in hydrogen bonding networks. This dual functionality makes 2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide a compelling subject for molecular docking studies and structure-based drug design - two areas experiencing rapid growth in computational chemistry.
Analytical characterization of CAS 1210317-06-8 typically employs advanced techniques including HPLC-MS and multidimensional NMR. Quality control specialists often search for "analytical methods for sulfonamide purity determination" and "spectral data interpretation of dihydropyridazinones", reflecting the compound's analytical challenges and the need for standardized protocols.
The pharmaceutical industry's shift toward targeted therapies has increased demand for specialized heterocycles like 1210317-06-8. Market analysts note particular interest in "small molecule modulators of protein-protein interactions" and "fragment-based drug discovery scaffolds" - both areas where this compound's unique structure may offer advantages. The global market for sulfonamide-based pharmaceuticals continues to expand, driven by therapeutic needs in multiple disease areas.
From a safety perspective, proper handling of 2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide requires standard laboratory precautions for organic compounds. Environmental scientists are increasingly investigating "biodegradation pathways of sulfonamide derivatives" and "ecotoxicology of nitrogen-rich heterocycles", reflecting growing regulatory and sustainability concerns.
Future research directions for CAS 1210317-06-8 may explore its potential as a pharmacophore in various therapeutic contexts. Emerging scientific questions include "Can dihydropyridazinone sulfonamides address antimicrobial resistance?" and "What are the medicinal chemistry applications of methoxy-substituted sulfonamides?" - topics generating substantial discussion in recent scientific forums.
In conclusion, 2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide represents an important example of contemporary medicinal chemistry research compounds. Its structural features and potential applications continue to inspire scientific inquiry across multiple disciplines, from synthetic organic chemistry to computational drug design and pharmaceutical development.
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